4-methoxy-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole
Description
The compound 4-methoxy-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a benzothiazole core fused with a triazolopyridazine moiety via a piperazine linker. This structural architecture is characteristic of small-molecule inhibitors targeting epigenetic reader domains, particularly bromodomain and extraterminal (BET) proteins, which regulate oncogene transcription . Its design aligns with optimized bivalent inhibitors like AZD5153, a clinical-stage BET inhibitor containing a triazolopyridazine scaffold and piperidine/phenoxyethyl substituents . The methoxy group at the 4-position of the benzothiazole likely enhances solubility and target engagement, while the piperazine linker improves conformational flexibility for binding .
Properties
IUPAC Name |
4-methoxy-2-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7OS/c1-25-12-3-2-4-13-16(12)19-17(26-13)23-9-7-22(8-10-23)15-6-5-14-20-18-11-24(14)21-15/h2-6,11H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGNUYFMBVIWQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors. These targets are involved in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the known activities of similar compounds, it can be hypothesized that it may interact with its targets by binding to their active sites, thereby modulating their activity.
Biochemical Pathways
Given the potential targets mentioned above, it could be involved in pathways related to immune response, oxygen sensing, and signal transduction.
Pharmacokinetics
Similar compounds have been found to exhibit good oral bioavailability. The absorption, distribution, metabolism, and excretion (ADME) of a compound greatly influence its bioavailability and therapeutic efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares structural motifs with several classes of bioactive molecules, enabling comparative analysis of pharmacological profiles and design principles.
Triazolopyridazine-Based BET Inhibitors
- AZD5153: A bivalent BET inhibitor with a 3-methoxy-triazolopyridazine core linked to a phenoxyethyl-piperidine group. AZD5153 demonstrates potent BET inhibition (sub-nanomolar IC50) and antitumor efficacy in vivo . Compared to the target compound, AZD5153 lacks the benzothiazole moiety but includes a bulkier phenoxyethyl substituent, which may enhance binding avidity through dual bromodomain engagement.
- Key Difference : The target compound’s benzothiazole group could confer distinct pharmacokinetic properties (e.g., metabolic stability) compared to AZD5153’s pyridazine-piperidine framework .
Triazolo-Tetrazine Antiproliferative Agents
- TZXU Series: 6-Alkylamino[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine derivatives (e.g., TZXU-1, TZXU-2) exhibit potent antiproliferative activity (IC50 = 1.09–2.24 μM) against breast (MCF-7), cervical (Bewo), and leukemia (HL-60) cell lines . Unlike the target compound, these molecules replace pyridazine with tetrazine and lack the benzothiazole core. The alkylamino substituents in TZXU derivatives enhance cellular uptake but may reduce selectivity due to off-target interactions.
PD-1/PD-L1 Inhibitors
- SCL-1 : A PD-1/PD-L1 inhibitor featuring a trifluoromethyl-triazolopyridazine core linked to a piperidine group. While structurally distinct from the target compound, SCL-1’s triazolopyridazine-piperazine architecture highlights the scaffold’s versatility in immune checkpoint targeting . The benzothiazole in the target compound may offer improved membrane permeability compared to SCL-1’s phthalazine-amine group.
Benzothiazole Derivatives
- Pyrazoline-Benzothiazole Hybrids : Derivatives like 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole () demonstrate antitumor and antidepressant activities. The benzothiazole core here is linked to a pyrazoline group instead of triazolopyridazine, resulting in divergent target profiles (e.g., microtubule inhibition vs. epigenetic modulation) .
Structural and Pharmacological Data Comparison
Notable Observations:
- The piperazine linker is a common feature in BET inhibitors (e.g., AZD5153) and PEF(S) binders (), suggesting its role in balancing rigidity and flexibility for target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
